VAP-1 Inhibition: >3,000-Fold Weaker Activity Compared to a Potent Benzamide VAP-1 Inhibitor
4-Isopropyl-N-(4-methylbenzyl)benzamide exhibits negligible inhibition of vascular adhesion protein-1 (VAP-1/SSAO) from both rat and human sources, with IC50 values exceeding 100,000 nM [1]. In stark contrast, a structurally optimized benzamide-based VAP-1 inhibitor (BDBM128993) achieves potent inhibition with an IC50 of 32 nM against human VAP-1 under comparable assay conditions [2]. This >3,000-fold difference in potency demonstrates that the specific 4-isopropyl and 4-methylbenzyl substitution pattern is incompatible with the VAP-1 active site, whereas related benzamide cores can be optimized for nanomolar inhibition.
| Evidence Dimension | Inhibition of human VAP-1 (SSAO) enzyme activity |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | BDBM128993 (benzamide derivative), IC50 = 32 nM |
| Quantified Difference | >3,125-fold weaker inhibition |
| Conditions | Radiochemistry-enzymatic assay using [14C]-benzylamine as substrate, human VAP-1 expressed in CHO cells or recombinant enzyme |
Why This Matters
This compound serves as a validated negative control for VAP-1 inhibitor screening campaigns, enabling accurate determination of assay background and confirmation of target engagement specificity for hit compounds.
- [1] BindingDB. (n.d.). BDBM50404889 CHEMBL303714: VAP-1 inhibition data for 4-isopropyl-N-(4-methylbenzyl)benzamide. View Source
- [2] BindingDB. (n.d.). BDBM128993 US8802679, 69: Potent VAP-1 inhibitor IC50 data. View Source
